The synthesis of 2-Bromo-N-(4-methoxybenzyl)aniline can be accomplished through various methods, predominantly focusing on electrophilic aromatic substitution reactions.
The molecular structure of 2-Bromo-N-(4-methoxybenzyl)aniline consists of:
COC1=CC=C(CNC2=CC=CC=C2Br)C=C1
2-Bromo-N-(4-methoxybenzyl)aniline participates in several significant chemical reactions:
The mechanism of action for 2-Bromo-N-(4-methoxybenzyl)aniline primarily involves its reactivity as an electrophile or nucleophile in organic synthesis:
The applications of 2-Bromo-N-(4-methoxybenzyl)aniline are diverse:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: